molecular formula C9H13NO B6154453 rac-1-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans CAS No. 2227842-27-3

rac-1-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans

Cat. No. B6154453
CAS RN: 2227842-27-3
M. Wt: 151.2
InChI Key:
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Description

Rac-1-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans (rac-1-MFCC) is a chiral cyclopropyl methylamine derivative which has been studied extensively for its potential applications in medicinal chemistry and pharmaceutical research. Rac-1-MFCC is a highly reactive compound that has been found to have a wide range of biological and physiological effects, and has been used as a probe in various studies related to drug development and drug discovery.

Scientific Research Applications

Rac-1-MFCC has been studied extensively for its potential applications in medicinal chemistry and pharmaceutical research. Rac-1-MFCC has been used as a model compound to study the biological and physiological effects of cyclopropylmethyl derivatives on human cells, and has been used as a probe to study the mechanism of action of various drugs. Rac-1-MFCC has also been used to study the pharmacokinetics and pharmacodynamics of various drugs, as well as to study the effects of drug-drug interactions.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans is not fully understood, however it is believed to interact with various cellular proteins and receptors, resulting in the modulation of various physiological processes. Rac-1-MFCC has been found to interact with various G-protein coupled receptors (GPCRs), and has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), cyclooxygenase-1 (COX-1), and phospholipase A2 (PLA2).
Biochemical and Physiological Effects
Rac-1-MFCC has been found to have a wide range of biochemical and physiological effects. Rac-1-MFCC has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), cyclooxygenase-1 (COX-1), and phospholipase A2 (PLA2). Rac-1-MFCC has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

Rac-1-MFCC is a highly reactive compound that has been found to have a wide range of biological and physiological effects. The major advantage of using rac-1-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans in lab experiments is that it is a readily available and relatively inexpensive compound. However, it is important to note that this compound is a highly reactive compound and should be handled with care.

Future Directions

The potential applications of rac-1-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans are numerous and include drug development and drug discovery, as well as the study of various physiological processes. Future research should focus on further elucidating the mechanism of action of this compound, as well as exploring its potential applications in the study of various diseases and disorders. In addition, further research should focus on developing novel synthetic methods for the production of this compound and exploring its potential applications in drug delivery systems.

Synthesis Methods

Rac-1-MFCC can be synthesized from 1-chloro-2-methyl-2-cyclopropylmethane (CMC) and 5-methylfuran-2-carbaldehyde (MF). First, CMC is reacted with MF in the presence of a base catalyst to form the cyclopropylmethyl intermediate. This intermediate is then deprotonated to form the rac-1-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-1-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans involves the preparation of the starting material, (1R,2R)-2-(5-methylfuran-2-yl)cyclopropanol, followed by its conversion to the desired product through a series of reactions.", "Starting Materials": [ "(1R,2R)-2-(5-methylfuran-2-yl)cyclopropanol", "Sodium hydride (NaH)", "Methanol (MeOH)", "Methyl iodide (MeI)", "Ammonium chloride (NH4Cl)", "Sodium cyanoborohydride (NaBH3CN)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate (EtOAc)", "Water (H2O)" ], "Reaction": [ "Step 1: Deprotonation of (1R,2R)-2-(5-methylfuran-2-yl)cyclopropanol with NaH in MeOH to form the corresponding cyclopropoxide intermediate.", "Step 2: Alkylation of the cyclopropoxide intermediate with MeI to form the corresponding methyl ether.", "Step 3: Hydrolysis of the methyl ether with HCl to form the corresponding alcohol.", "Step 4: Conversion of the alcohol to the corresponding tosylate with TsCl and NaOH.", "Step 5: Reduction of the tosylate with NaBH3CN to form the corresponding amine.", "Step 6: Cyclization of the amine with NH4Cl in EtOAc to form the desired product, rac-1-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine, trans." ] }

CAS RN

2227842-27-3

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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